2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
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Description
This compound is a derivative of benzothiazole, which is a heterocyclic compound with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring attached to a furan ring via a thioether linkage and an acetamide group . The exact structure can be determined using techniques such as IR spectroscopy and NMR spectroscopy .Scientific Research Applications
Structure-Activity Relationships and Metabolic Stability
Research has investigated the structure-activity relationships of similar compounds, focusing on their potential as inhibitors for specific biological targets. For example, studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors explored various heterocyclic analogues to improve metabolic stability, highlighting the significance of structural modifications to enhance biological activity and reduce metabolic deacetylation (Stec et al., 2011).
Antinociceptive and Anti-inflammatory Properties
Compounds incorporating furan and thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. These studies emphasize the therapeutic potential of such compounds, showcasing their effectiveness in pain relief and inflammation reduction without delving into their dosage or side effects, focusing purely on their pharmacological benefits (Selvam et al., 2012).
Insecticidal Assessment
Innovative heterocycles incorporating thiadiazole moieties have been assessed for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These studies contribute to the development of new agrochemicals, highlighting the application of such compounds in enhancing crop protection strategies (Fadda et al., 2017).
Antimicrobial and Quantum Calculations
Research on sulphonamide derivatives, including similar structural compounds, has explored their antimicrobial activities. These studies not only report on the synthesis and biological testing of these compounds but also include quantum calculations to correlate experimental findings with theoretical predictions, offering insights into the design of potent antimicrobial agents (Fahim & Ismael, 2019).
Antitumor Activities
The synthesis and evaluation of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been conducted with a focus on their antitumor activities. Such studies underline the potential of these compounds in cancer therapy, providing a foundation for the development of new chemotherapeutic agents (Albratty et al., 2017).
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c23-18(12-25-19-22-15-4-1-2-6-17(15)26-19)21-10-13-8-14(11-20-9-13)16-5-3-7-24-16/h1-9,11H,10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUYRZLDUNNBGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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